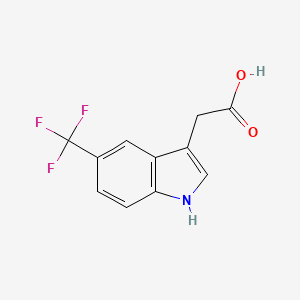

2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid

Description

Properties

IUPAC Name |

2-[5-(trifluoromethyl)-1H-indol-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO2/c12-11(13,14)7-1-2-9-8(4-7)6(5-15-9)3-10(16)17/h1-2,4-5,15H,3H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNULZACNINBHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C(=CN2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626124 | |

| Record name | [5-(Trifluoromethyl)-1H-indol-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

378802-40-5 | |

| Record name | [5-(Trifluoromethyl)-1H-indol-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(5-Trifluoromethyl-1H-indol-3-yl)acetic acid typically involves:

- Formation of the indole core with substitution at the 5-position by a trifluoromethyl group.

- Introduction of the acetic acid side chain at the 3-position of the indole ring.

- Functional group manipulations such as esterification and hydrolysis to yield the free acid.

Two main approaches are commonly reported:

- Fischer Indolization followed by N1-acylation and ester hydrolysis

- Stepwise functionalization involving indole acetate intermediates and subsequent modifications

Fischer Indolization and N1-Acylation Approach

A robust and scalable method involves:

Step 1: Fischer Indolization

Substituted phenylhydrazine hydrochlorides condense with ketoacids or ketoesters to form the indole core bearing the trifluoromethyl group at the 5-position. This step allows variation of substitution patterns on the indole ring.Step 2: Base-Catalyzed N1-Acylation

The indole is acylated at the nitrogen (N1) position using acid chlorides under basic conditions (e.g., sodium hydride or sodium tert-butoxide in solvents like DMF or THF). This step introduces the acetic acid ester side chain at the 3-position.Step 3: Ester Hydrolysis

The intermediate esters are hydrolyzed under acidic or basic conditions to yield the target acetic acid derivative.

This method has been optimized using microwave-assisted synthesis to improve yields and reduce reaction times, enabling parallel synthesis and scale-up to multi-gram quantities with overall yields exceeding 55% in many cases. Variations in substituents on the indole ring, including trifluoromethyl groups, have been successfully incorporated using this approach.

Indole Acetate Intermediate and Reduction Method

Another detailed method involves:

- Preparation of an indole acetate ester intermediate, such as (5-fluoro-2-methyl-indol-1-yl)-acetic acid ethyl ester analogs.

- Reaction of this intermediate with aldehydes (e.g., quinoline-2-carboxaldehyde) under acidic conditions to form an intermediate alcohol.

- Reduction of the intermediate alcohol using trifluoroacetic acid and triethylsilane to yield the desired indole acetic acid ester.

- Final hydrolysis (usually base-catalyzed with potassium hydroxide) to obtain the free acid.

This multi-stage process involves careful control of solvents (e.g., ethanol, toluene, acetonitrile), bases (e.g., cesium carbonate, potassium hydroxide), and reaction temperatures (typically 15-30°C for condensation and reflux for reduction). The overall yield after crystallization is about 65-70%. The process has been demonstrated on large scales (e.g., 234 kg batch sizes) with high purity and good reproducibility.

Comparative Data on Yields and Conditions

| Step/Method | Key Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Fischer Indolization | Phenylhydrazine hydrochlorides + ketoesters | Variable (25-57) | Microwave-assisted; substitution at C5 with trifluoromethyl group feasible |

| N1-Acylation | Acid chlorides, NaH or t-BuONa, DMF or THF | 32-98 | Base-catalyzed; conditions optimized for various substituents including trifluoromethyl |

| Ester Hydrolysis | Trimethyltin hydroxide, microwave, 130°C, 30 min | 76-99 | Efficient cleavage of esters to acids; microwave acceleration improves reaction time |

| Indole Acetate Condensation | Aldehydes, TFA (2 eq.), toluene/DCM, 0-25°C | ~90 | Acid-catalyzed condensation with aldehydes; sensitive to equivalents of TFA |

| Reduction of Intermediate Alcohol | Triethylsilane, trifluoroacetic acid, DCM reflux | High (90±5) | Reduction step critical for purity; requires controlled addition and temperature |

| Base Hydrolysis to Acid | 50% aqueous KOH, 1.5-4 eq. base, aqueous solution | 65-70 overall | Final step to free acid; potassium hydroxide preferred; crystallization in ethanol |

Key Research Findings and Optimization Notes

- Microwave-assisted synthesis significantly reduces reaction times and improves yields in the Fischer indolization and ester hydrolysis steps.

- The acid-catalyzed condensation of indole acetate esters with aldehydes requires precise control of trifluoroacetic acid equivalents; less than 2 equivalents leads to incomplete reactions.

- Use of polar aprotic solvents like acetonitrile and subsequent solvent replacement with less polar solvents (toluene) improves reaction efficiency and product isolation.

- Base hydrolysis is preferred over acid hydrolysis for the final step due to higher yields and product purity, with potassium hydroxide being the most suitable base.

- Crystallization from ethanol is an effective purification step to obtain pharmaceutical-grade material.

- The synthetic routes allow for structural modifications at multiple positions on the indole ring, including the 5-position trifluoromethyl substitution, enabling the preparation of a library of related compounds for biomedical research.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The indole ring undergoes electrophilic substitutions preferentially at the C2 and C5 positions due to electron-donating effects of the nitrogen atom. The trifluoromethyl group at C5 deactivates the ring, directing incoming electrophiles to the C2 position .

Key reactions:

Functional Group Transformations of the Acetic Acid Moiety

The carboxylic acid group participates in condensation and coupling reactions, enabling derivatization.

Esterification and Amidation

-

Ester formation : Reacting with alcohols (e.g., methanol) under acidic catalysis produces methyl esters .

-

Amide synthesis : Coupling with amines via EDCl/HOBt yields indole-3-acetamide derivatives .

Decarboxylation

Thermal or photochemical decarboxylation removes the acetic acid group, generating 5-trifluoromethylindole derivatives .

Electrochemical Coupling Reactions

Electrochemical methods enable green synthesis of heterocyclic derivatives.

Example reaction :

text2-(5-Trifluoromethyl-1H-indol-3-yl)acetic acid + aliphatic isothiocyanate → 5-(1H-indol-3-yl)-1,3,4-oxadiazole-2-amine

Conditions : Graphite electrodes, THF, 0.5 V, room temperature .

Yield : 78–85%

Oxidation

-

Carboxylic acid oxidation : Rare due to stability; stronger oxidants (e.g., KMnO₄) may cleave the indole ring.

-

Side-chain oxidation : The acetic acid group is resistant to mild oxidants but can form peroxides under radical conditions .

Reduction

-

Carboxylic acid reduction : LiAlH₄ reduces the –COOH group to –CH₂OH, yielding 2-(5-trifluoromethyl-1H-indol-3-yl)ethanol .

Cross-Coupling Reactions

The indole ring participates in palladium-catalyzed couplings:

| Reaction Type | Catalysts | Substrates | Products |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | 3-Aryl-5-trifluoromethylindoles |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl halides | N-Arylated indoles |

Typical conditions : 80–110°C, DMF/H₂O, 12–24 h.

Biological Derivatization

The acetic acid group is critical for prodrug development:

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

Anti-inflammatory Properties

One of the primary applications of 2-(5-Trifluoromethyl-1H-indol-3-yl)acetic acid is in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Research has indicated that analogues of this compound can act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. A study demonstrated that these analogues exhibited significant anti-inflammatory effects in animal models, suggesting their potential use in treating inflammatory diseases such as arthritis .

Cancer Therapeutics

The compound has also been investigated for its anticancer properties. Specifically, it has been studied for its ability to inhibit glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various cancers, including pancreatic and colon cancer. Compounds derived from 2-(5-Trifluoromethyl-1H-indol-3-yl)acetic acid showed promising results in inhibiting cancer cell proliferation at low concentrations .

Neurodegenerative Disorders

Another significant application is in the treatment of neurodegenerative disorders. Research indicates that derivatives of this compound can inhibit tau aggregation, a process associated with Alzheimer's disease. Patented formulations have shown efficacy in reducing tau-induced toxicity, highlighting the compound's potential as a neuroprotective agent .

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of 2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to specific receptors and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The trifluoromethyl group (-CF₃) confers greater metabolic stability and lipophilicity compared to -F, -CH₃, or -OCH₃ substituents .

Biological Activity

2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid, commonly referred to as TFAIA, is a derivative of indole, a heterocyclic compound renowned for its diverse biological activities. This compound has garnered attention for its potential applications in antiviral, anticancer, and anti-inflammatory therapies.

TFAIA primarily interacts with interleukin-2 (IL-2) , a crucial cytokine in immune regulation. By binding to the IL-2 receptor alpha (IL-2Rα), TFAIA activates downstream signaling pathways, notably the JAK-STAT and PI3K-Akt pathways. These pathways are integral to T cell activation and proliferation, enhancing immune responses against pathogens and potentially contributing to anticancer effects.

Pharmacokinetics

TFAIA exhibits favorable pharmacokinetic properties:

- Absorption : Well-absorbed following oral administration.

- Distribution : Lipophilic nature allows widespread tissue distribution.

- Metabolism : Hepatically metabolized into inactive metabolites.

- Excretion : Primarily eliminated via renal excretion.

- Bioavailability : Moderate bioavailability supports therapeutic levels.

Antiviral Activity

Research indicates that TFAIA possesses significant antiviral properties. In vitro studies demonstrate its effectiveness against various viruses, including:

- Influenza Virus H1N1

- Herpes Simplex Virus 1 (HSV-1)

The compound's IC50 values suggest potent antiviral activity, with some derivatives showing IC50 values as low as 0.0027 µM against H1N1 .

Anticancer Potential

TFAIA has also been investigated for its anticancer properties. Studies show that it can inhibit the proliferation of various cancer cell lines. For instance, derivatives of TFAIA have demonstrated promising antiproliferative activity against human cancer cells, with selectivity indices indicating lower toxicity to normal cells compared to cancerous ones .

Table of Biological Activities

| Activity Type | Target Virus/Cancer Type | IC50 Value (µM) | Selectivity Index |

|---|---|---|---|

| Antiviral | H1N1 | 0.0027 | High |

| Antiviral | HSV-1 | 0.0022 | High |

| Anticancer | Various Human Cell Lines | Varies | Varies |

Case Study: Antiviral Efficacy Against H1N1

In a controlled study, TFAIA was tested against the H1N1 virus using the MDCK cell line. The results indicated that TFAIA significantly reduced viral replication at low concentrations, confirming its potential as an antiviral agent .

Case Study: Anticancer Activity

A series of synthesized indole derivatives based on TFAIA were evaluated for their antiproliferative effects on human cancer cell lines. These compounds exhibited varying degrees of activity, with some derivatives showing IC50 values in the low micromolar range, suggesting strong potential for further development as anticancer therapeutics .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid to maximize yield?

- Methodological Answer : Synthesis optimization requires careful control of pH (neutral to slightly acidic conditions), temperature (typically 60–100°C), and catalyst selection (e.g., acetic acid as a solvent and sodium acetate as a base). Multi-step protocols, such as those used for structurally similar indole derivatives, involve refluxing intermediates in acetic acid to achieve cyclization or coupling . Reaction monitoring via TLC or HPLC is recommended to minimize side products.

Q. Which analytical techniques are most reliable for characterizing the structure of 2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the indole backbone and trifluoromethyl substitution. Mass spectrometry (MS) validates molecular weight and fragmentation patterns. High-resolution MS or X-ray crystallography (if crystalline) can resolve ambiguities in stereochemistry or regiochemistry . For purity assessment, HPLC with UV detection is advised.

Q. How can researchers safely handle 2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid in laboratory settings?

- Methodological Answer : Follow Safety Data Sheet (SDS) guidelines for indole derivatives, including the use of PPE (gloves, lab coats, eye protection) and working in a fume hood. Avoid inhalation and skin contact, as trifluoromethyl groups may enhance reactivity. Store the compound in a dry, cool environment away from oxidizers .

Q. What in vitro assays are recommended for initial screening of bioactivity in this compound?

- Methodological Answer : Prioritize assays relevant to indole derivatives, such as:

- Anticancer activity : Cell viability assays (MTT or ATP-based) against cancer cell lines (e.g., HeLa, MCF-7).

- Anti-inflammatory potential : ELISA-based quantification of cytokines (e.g., TNF-α, IL-6) in macrophage models.

- Enzyme inhibition : Fluorometric assays for kinases or cyclooxygenases .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound across studies be resolved?

- Methodological Answer : Conduct a meta-analysis of experimental variables:

- Compare cell line specificity, assay conditions (e.g., serum concentration), and compound purity.

- Validate findings using orthogonal assays (e.g., flow cytometry vs. fluorescence microscopy for apoptosis).

- Explore trifluoromethyl group stability under assay conditions, as degradation products may confound results .

Q. What computational strategies predict interactions between 2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid and biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) to model binding to proteins like COX-2 or kinases. Molecular dynamics simulations (GROMACS) assess binding stability. QSAR models can correlate electronic properties (e.g., trifluoromethyl electronegativity) with activity . Validate predictions with mutagenesis or SPR binding assays.

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Methodological Answer : Scale-up risks include side reactions (e.g., dimerization) and racemization. Mitigation strategies:

- Optimize solvent polarity (DMF or THF) to stabilize intermediates.

- Use chiral catalysts (e.g., palladium complexes) for asymmetric synthesis.

- Monitor reaction progress with in-line FTIR or Raman spectroscopy .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the trifluoromethyl group?

- Methodological Answer : Synthesize analogs with substituents varying in size (methyl vs. trifluoromethyl) and electronic properties (electron-withdrawing vs. donating). Test analogs in bioassays (e.g., IC₅₀ determination) and correlate with computational descriptors (Hammett constants, LogP). Crystallographic studies of protein-ligand complexes can reveal steric or electronic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.